molecular formula C11H11F3N2 B3009076 2-(3,6-Dihydro-2H-pyridin-1-yl)-3-(trifluoromethyl)pyridine CAS No. 2310076-78-7

2-(3,6-Dihydro-2H-pyridin-1-yl)-3-(trifluoromethyl)pyridine

Numéro de catalogue B3009076
Numéro CAS: 2310076-78-7
Poids moléculaire: 228.218
Clé InChI: GBVZMSCKUJGVRV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(3,6-Dihydro-2H-pyridin-1-yl)-3-(trifluoromethyl)pyridine, commonly known as DHPG, is a pyridine derivative that has been extensively studied for its potential therapeutic applications in various diseases. DHPG is a potent agonist of metabotropic glutamate receptor 1 (mGluR1) and has been shown to modulate glutamatergic neurotransmission in the brain.

Mécanisme D'action

DHPG is a potent agonist of 2-(3,6-Dihydro-2H-pyridin-1-yl)-3-(trifluoromethyl)pyridine, a G protein-coupled receptor that is involved in the regulation of glutamatergic neurotransmission. Activation of 2-(3,6-Dihydro-2H-pyridin-1-yl)-3-(trifluoromethyl)pyridine by DHPG leads to the activation of various intracellular signaling pathways, including the phospholipase C pathway, which results in the release of intracellular calcium and the activation of protein kinase C.
Biochemical and Physiological Effects:
DHPG has been shown to modulate glutamatergic neurotransmission in the brain, which is involved in various physiological processes, including learning and memory, synaptic plasticity, and neuronal development. DHPG has also been shown to have neuroprotective effects in various animal models of neurological disorders.

Avantages Et Limitations Des Expériences En Laboratoire

DHPG is a potent agonist of 2-(3,6-Dihydro-2H-pyridin-1-yl)-3-(trifluoromethyl)pyridine and has been extensively used in various in vitro and in vivo experiments to study the role of 2-(3,6-Dihydro-2H-pyridin-1-yl)-3-(trifluoromethyl)pyridine in various physiological and pathological processes. However, DHPG has some limitations, including its low selectivity for 2-(3,6-Dihydro-2H-pyridin-1-yl)-3-(trifluoromethyl)pyridine and its potential off-target effects.

Orientations Futures

1. Development of more selective 2-(3,6-Dihydro-2H-pyridin-1-yl)-3-(trifluoromethyl)pyridine agonists: The development of more selective 2-(3,6-Dihydro-2H-pyridin-1-yl)-3-(trifluoromethyl)pyridine agonists will allow for more specific modulation of glutamatergic neurotransmission in the brain, which may have therapeutic applications in various neurological disorders.
2. Use of DHPG in combination with other drugs: The use of DHPG in combination with other drugs may enhance its therapeutic efficacy and reduce its potential side effects.
3. Study of the role of 2-(3,6-Dihydro-2H-pyridin-1-yl)-3-(trifluoromethyl)pyridine in neurological disorders: Further studies are needed to elucidate the role of 2-(3,6-Dihydro-2H-pyridin-1-yl)-3-(trifluoromethyl)pyridine in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and epilepsy.
4. Development of 2-(3,6-Dihydro-2H-pyridin-1-yl)-3-(trifluoromethyl)pyridine antagonists: The development of 2-(3,6-Dihydro-2H-pyridin-1-yl)-3-(trifluoromethyl)pyridine antagonists may have therapeutic applications in various neurological disorders, including schizophrenia and depression.
5. Study of the long-term effects of DHPG: Further studies are needed to determine the long-term effects of DHPG on neuronal development and synaptic plasticity.

Méthodes De Synthèse

DHPG can be synthesized through a multi-step process involving the reaction of pyridine with various reagents. The most commonly used method involves the reaction of 2-amino-3-picoline with trifluoroacetic anhydride to form 2-(trifluoroacetyl)pyridine. This intermediate is then reacted with sodium borohydride to reduce the trifluoroacetyl group to a trifluoromethyl group, resulting in the formation of DHPG.

Applications De Recherche Scientifique

DHPG has been extensively studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, Parkinson's disease, and epilepsy. DHPG has been shown to modulate glutamatergic neurotransmission in the brain, which is involved in various neurological disorders.

Propriétés

IUPAC Name

2-(3,6-dihydro-2H-pyridin-1-yl)-3-(trifluoromethyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3N2/c12-11(13,14)9-5-4-6-15-10(9)16-7-2-1-3-8-16/h1-2,4-6H,3,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBVZMSCKUJGVRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC=C1)C2=C(C=CC=N2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3'-(trifluoromethyl)-3,6-dihydro-2H-1,2'-bipyridine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.